Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
Description
This compound is a multifunctional thiophene derivative characterized by:
- Ethyl ester at position 2.
- 4-Methyl substitution on the thiophene ring.
- 2-Phenoxyacetamido group at position 2.
- 5-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl} substituent, introducing a halogenated aryl group with a strong electron-withdrawing trifluoromethyl (-CF₃) moiety.
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N2O5S/c1-3-34-23(33)19-13(2)20(21(32)29-17-11-14(24(26,27)28)9-10-16(17)25)36-22(19)30-18(31)12-35-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYNJLINGBFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the phenylcarbamoyl, phenoxyacetamido, and ethyl ester groups. Common synthetic routes include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Substituents: The phenylcarbamoyl and phenoxyacetamido groups are introduced through nucleophilic substitution reactions. The ethyl ester group is typically added via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Differences
Key Observations:
Position 2 Substitutions: The target compound’s 2-phenoxyacetamido group distinguishes it from simpler acetamido or benzamido groups in analogues . This phenoxy moiety may enhance lipophilicity and π-π stacking interactions in biological systems.
Position 5 Substitutions: The 2-chloro-5-(trifluoromethyl)phenyl carbamoyl group in the target compound combines halogenation and -CF₃, which are known to improve metabolic stability and binding affinity compared to non-halogenated or single-halogen analogues (e.g., ). Analogues with 4-fluorophenyl or 2,4-dichlorophenyl groups () lack the -CF₃ moiety, which reduces electron-withdrawing effects and may diminish resistance to enzymatic degradation.
Position 4 Substitutions: The 4-methyl group in the target compound and may sterically hinder rotation, stabilizing the thiophene ring conformation.
Table 2: Reported Bioactivities of Analogues
Key Findings:
- The trifluoromethyl group in the target compound is expected to enhance bioavailability and target binding compared to non-fluorinated analogues .
- Phenoxyacetamido may mimic natural substrates (e.g., ATP in kinases), as seen in .
- Antimicrobial efficacy of chloro-substituted analogues () supports the hypothesis that the target compound’s 2-chloro substituent could confer similar activity.
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene core and various functional groups that suggest significant reactivity and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H20ClF3N2O5S
- Molar Mass : 538.97 g/mol
- IUPAC Name : this compound
- Key Functional Groups :
- Thiophene ring
- Chloro group
- Trifluoromethyl group
- Amide functionalities
The presence of these groups indicates potential for diverse biological interactions, making it a candidate for further pharmacological studies.
Antitumor Activity
Compounds with thiophene derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound may exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiophene moieties have been shown to inhibit tumor growth in vitro and in vivo, suggesting their potential as antitumor agents .
Case Study: Inhibition of EGFR Kinase
A related study focused on the development of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors demonstrated promising results. The most effective compound in this series exhibited IC50 values of 0.35 μM against A549 cells, indicating strong antitumor activity . While specific data on the compound is limited, its structural similarities suggest that it may also inhibit EGFR or related pathways.
Antimicrobial Activity
Thiophene derivatives are frequently evaluated for their antimicrobial properties. Preliminary screening has indicated that compounds with similar structures can exhibit antibacterial and antifungal activities. For example, studies have shown that certain thiophene-based compounds display significant inhibition against a range of bacterial strains, which could be relevant for developing new antimicrobial agents .
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as well.
- Cell Cycle Arrest : Some studies indicate that thiophene derivatives can cause cell cycle arrest at specific phases, further contributing to their antitumor efficacy .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Gewald reaction for thiophene ring formation using ethyl cyanoacetate, sulfur, and acetoacetanilide derivatives under reflux (e.g., 1,4-dioxane, 80–100°C) .
- Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to introduce the 2-phenoxyacetamido and carbamoyl groups .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) . Optimization Tips:
- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Adjust solvent polarity and temperature to minimize byproducts (e.g., trifluoroacetic acid for acidic conditions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in 13C NMR, phenoxy protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 567.5 for C26H22ClF3N2O6S) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between thiophene and aryl groups) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what methodological frameworks validate these changes?
Methodological Answer:
- Modification Strategies :
- Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to alter electronic properties .
- Substitute phenoxyacetamido with heteroaromatic amides (e.g., pyridinyl) to improve solubility .
- Validation Frameworks :
- In vitro assays : Measure IC50 against target enzymes (e.g., COX-2 inhibition for anti-inflammatory activity) .
- SAR Studies : Correlate substituent electronegativity with binding affinity using regression models .
Q. How do conflicting crystallographic and computational data inform structural analysis?
Methodological Answer: Discrepancies often arise between:
- X-ray data : Reveal planar thiophene rings with carbamoyl groups tilted at 15–20° .
- DFT Calculations : Predict non-planar conformations due to steric hindrance from the 4-methyl group . Resolution Strategies :
- Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) .
- Use molecular dynamics simulations (AMBER/CHARMM) to model flexibility in solution .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) with grid boxes centered on ATP-binding sites .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .
- Pharmacophore Modeling (Discovery Studio) : Map essential features (e.g., hydrogen bond acceptors near trifluoromethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
